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molecular formula C7H7ClN2O3 B8344521 4-chloro-5-ethyl-3-nitropyridin-2(1H)-one

4-chloro-5-ethyl-3-nitropyridin-2(1H)-one

Cat. No. B8344521
M. Wt: 202.59 g/mol
InChI Key: NMNLXWMDGFSZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06015820

Procedure details

Phosphorus oxychloride (6.7 ml, 39.1 mmoles) was added to a solution of compound 5b (3.00 g, 16.3 mmoles) and benzyltriethylammonium chloride (14.90 g, 65.2 mmoles) in acetonitrile (60 ml). The mixture obtained was agitated at 40° C. for 30 minutes and heated under reflux for 1 hour. After evaporation of the solvent, 60 ml of water was added and the mixture agitated at ambient temperature for 3 hours. The yellow precipitate was collected, washed with cyclohexane (3×6 ml) and dried to give compound 6b (2.4 g, 74%) in the form of pale yellow crystals: NMR-1H (DMSO-d6) δ 13.19 (1H, s, NH-1), 7.73 (1H, s, H-6), 2.56 (2H, q, L=7.5 Hz, CH2CH3), 1.16 (3H, t, J=7.5 Hz, CH2CH3 ).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[C:9](O)=[C:10]([N+:15]([O-:17])=[O:16])[C:11](=[O:14])[NH:12][CH:13]=1)[CH3:7]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[Cl:3][C:9]1[C:8]([CH2:6][CH3:7])=[CH:13][NH:12][C:11](=[O:14])[C:10]=1[N+:15]([O-:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C=1C(=C(C(NC1)=O)[N+](=O)[O-])O
Name
Quantity
14.9 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was agitated at 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, 60 ml of water
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture agitated at ambient temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The yellow precipitate was collected
WASH
Type
WASH
Details
washed with cyclohexane (3×6 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(NC=C1CC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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